molecular formula C16H10ClN3O2S2 B15041914 N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B15041914
M. Wt: 375.9 g/mol
InChI Key: QVSSKCNZNMAARB-JYRVWZFOSA-N
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Description

N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzaldehyde derivatives react with active methylene compounds in the presence of a base to form benzylidene intermediates . These intermediates then undergo cyclization with thiosemicarbazide to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Functionalized thiazolidinones with enhanced biological properties

Mechanism of Action

The mechanism of action of N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in cell proliferation and inflammation, such as cyclooxygenase and lipoxygenase . The compound also induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide stands out due to its unique combination of a thiazolidinone ring and a nicotinamide moiety, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-6-2-1-4-10(12)8-13-15(22)20(16(23)24-13)19-14(21)11-5-3-7-18-9-11/h1-9H,(H,19,21)/b13-8-

InChI Key

QVSSKCNZNMAARB-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl

Origin of Product

United States

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